molecular formula C3H4ClN5O4 B14219470 2-azido-1H-imidazole;perchloric acid CAS No. 828268-76-4

2-azido-1H-imidazole;perchloric acid

Cat. No.: B14219470
CAS No.: 828268-76-4
M. Wt: 209.55 g/mol
InChI Key: CJHNBYJTCYEXQW-UHFFFAOYSA-N
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Description

2-Azido-1H-imidazole is a nitrogen-rich heterocyclic compound with an imidazole backbone substituted by an azide (-N₃) group at the 2-position. This structure confers unique reactivity, particularly in click chemistry and as a precursor for energetic materials due to the azide group’s propensity for decomposition or cycloaddition reactions . Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing azide substituent, which lowers the pKa of the imidazole ring compared to unsubstituted analogs.

Perchloric acid (HClO₄) is a hypergolic, strong mineral acid with high oxidizing power. It exists in anhydrous or aqueous forms, with concentrated solutions (≥60%) requiring specialized handling due to explosion risks when heated or exposed to organic materials . Its applications span analytical chemistry (e.g., protein precipitation in HPLC ), explosives synthesis, and catalysis. Unlike hydrochloric acid (HCl), HClO₄ contains oxygen, enhancing its oxidative capacity and acidity (pKa ≈ -8) .

Properties

CAS No.

828268-76-4

Molecular Formula

C3H4ClN5O4

Molecular Weight

209.55 g/mol

IUPAC Name

2-azido-1H-imidazole;perchloric acid

InChI

InChI=1S/C3H3N5.ClHO4/c4-8-7-3-5-1-2-6-3;2-1(3,4)5/h1-2H,(H,5,6);(H,2,3,4,5)

InChI Key

CJHNBYJTCYEXQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)N=[N+]=[N-].OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1H-imidazole typically involves the introduction of the azido group into the imidazole ring. One common method is the reaction of imidazole with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.

Industrial Production Methods

Industrial production of 2-azido-1H-imidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-azido-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazoles, while reduction can produce aminoimidazoles.

Scientific Research Applications

2-azido-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-azido-1H-imidazole involves the reactivity of the azido group and the imidazole ring. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison of 2-Azido-1H-Imidazole with Other Imidazole Derivatives
Compound Substituent Key Properties Applications
2-Azido-1H-imidazole -N₃ at C2 High reactivity (azide decomposition/cycloaddition), lower pKa (~6.5 inferred) Click chemistry, energetic materials
2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl -CH₂OH at C2, -CH₃ at N1 Hydrophilic (solubility >950 mg/L at pH 5 ), stable hydrochloride salt Pharmaceutical intermediates
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole Complex aryl-allyloxy chain Lipophilic (LogP 3.82 ), pH-dependent solubility (177–951 mg/L) Agrochemicals (fungicides/pesticides)

Key Differences :

  • Reactivity : The azide group in 2-azido-1H-imidazole enables rapid Huisgen cycloaddition (click chemistry), unlike hydroxymethyl or allyloxy derivatives, which undergo slower nucleophilic substitutions.
  • Solubility : Hydrophilic imidazoles (e.g., hydroxymethyl derivatives) exhibit higher aqueous solubility, while lipophilic analogs (e.g., allyloxy-substituted) favor organic phases .
  • Safety: Azido-imidazoles pose explosion risks during decomposition, necessitating stricter handling than non-azido analogs .
Comparison of Perchloric Acid with Other Strong Acids
Acid Formula Oxidizing Strength Key Risks Common Uses
Perchloric acid HClO₄ Very high Explosive when concentrated/heated Protein precipitation , catalysis, explosives
Hydrochloric acid HCl Low Corrosive, no inherent oxidation pH adjustment, metal cleaning
Sulfuric acid H₂SO₄ Moderate Dehydrating agent, thermal runaway Dehydration reactions, batteries
Nitric acid HNO₃ High Oxidizer, corrosive Nitration, etching

Key Differences :

  • Oxidation Potential: HClO₄ outperforms HCl and H₂SO₄ in oxidizing organic substrates, especially at elevated temperatures .
  • Safety: HClO₄ requires dedicated fume hoods with washdown systems to prevent explosive perchlorate salt buildup, unlike HNO₃ or HCl .
  • Analytical Use : HClO₄ (6% v/v) achieves superior protein precipitation in HPLC with minimal hemolysis interference compared to lower acid concentrations .

Research Findings and Practical Considerations

  • 2-Azido-1H-imidazole :

    • Thermal Stability : Azide decomposition above 80°C releases nitrogen gas, requiring low-temperature storage .
    • Synthetic Utility : Used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked biomolecules.
  • Perchloric Acid: Extraction Efficiency: Outperforms methanol in nucleotide extraction due to better protein denaturation, though post-extraction neutralization is critical to avoid analyte degradation . Storage: Anhydrous HClO₄ is unstable; aqueous solutions (≤70%) are preferred for long-term use .

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